molecular formula C13H13BrN2O2S B2891168 Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 488813-07-6

Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2891168
CAS No.: 488813-07-6
M. Wt: 341.22
InChI Key: JTUFIQNTLMJXON-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 488813-07-6) is a high-purity brominated thiazole derivative with a molecular formula of C13H13BrN2O2S and a molecular weight of 341.22 g/mol . This compound is of significant interest in medicinal chemistry and stem cell biology. Structurally related thiazole derivatives have been identified as potent small-molecule inducers of the transcription factor Oct3/4, a master regulator of cellular pluripotency . The induction of Oct3/4 is a critical step in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This compound and its structural analogs represent a promising, non-viral approach for iPSC generation, overcoming limitations associated with viral transduction, such as random integration and tumorigenic risk . As part of the broader class of thiazole derivatives, this compound is also relevant in ongoing research for developing new therapeutic agents, including investigations into potential anti-inflammatory activities . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFIQNTLMJXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331595
Record name ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488813-07-6
Record name ethyl 2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 4-methylthiazole scaffold. This involves cyclocondensation between α-halocarbonyl compounds and thiourea derivatives. For this compound, ethyl 2-amino-4-methylthiazole-5-carboxylate serves as a key intermediate.

A representative procedure involves reacting 4-bromoacetophenone with thiourea in the presence of iodine as a catalyst. Under reflux conditions in ethanol (70°C, 1–3 hours), the α-bromoketone undergoes nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization to form the thiazole core. The methyl group at position 4 originates from the acetophenone derivative, while the ethyl carboxylate is introduced via esterification or pre-functionalized starting materials.

Patent-Optimized Large-Scale Synthesis

Industrial-Scale Reaction Conditions

The patented method (US7408069B2) emphasizes scalability and purity control:

  • Thiazole Intermediate Synthesis :
    • A 4000 L reactor charged with mucochloric acid (400 kg), sodium hydroxide (460 kg of 50% aqueous solution), and hydrochloric acid (600 L of 37% w/w) yields a chlorinated thiazole precursor.
    • Thiourea (92 kg) is added in acetic acid (253 L) and HCl (109 kg), with reflux at 60–65°C for 11 hours.
    • Solvent removal via vacuum distillation minimizes side reactions.
  • Coupling with 4-Bromoaniline :

    • The thiazole intermediate is dissolved in toluene and reacted with 4-bromoaniline (molar ratio 1:1.2) in the presence of sodium methanolate.
    • The mixture is stirred at 50–65°C for 5 hours, followed by cooling to 20–25°C for crystallization.
  • Purification :

    • Recrystallization from tetrahydrofuran (THF)-hexane-methanol-water mixtures at 0–60°C removes unreacted aniline and byproducts.
    • Final purity exceeds 98% as confirmed by HPLC.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent adaptations utilize microwave irradiation to accelerate reaction kinetics. For example, coupling 2-amino-4-methylthiazole-5-carboxylate with 4-bromoiodobenzene under microwave conditions (100°C, 30 minutes) achieves 85% yield, reducing reaction time from hours to minutes. This method avoids solvent-intensive steps but requires specialized equipment.

Solid-Phase Synthesis

Immobilized thiourea derivatives on polystyrene resins enable stepwise assembly of the thiazole ring. After cyclization, the resin-bound intermediate is treated with 4-bromoaniline in DMF, followed by cleavage with trifluoroacetic acid. While yields are moderate (50–60%), this approach simplifies purification.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Reaction Temperature 60–70°C Maximizes cyclization rate without decomposition
Solvent Polarity Acetic acid > Ethanol Polar solvents enhance SNAr reactivity
Acid Catalyst HCl (1–10 equiv) Higher acidity accelerates aniline activation

Data aggregated from highlight acetic acid as the preferred solvent for coupling reactions due to its dual role as proton donor and polar aprotic medium. Excess HCl (≥5 equiv) suppresses side reactions like ester hydrolysis.

Byproduct Formation and Mitigation

Common byproducts include:

  • Diarylurea derivatives : Formed via over-alkylation of thiourea. Mitigated by stoichiometric control (thiourea:α-haloketone = 1.2:1).
  • Ester hydrolysis products : Minimized by avoiding aqueous workup at elevated pH.

Spectroscopic Characterization and Quality Control

Key Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, 3H, CH₂CH₃), 2.45 (s, 3H, C4-CH₃), 4.28 (q, 2H, OCH₂), 7.45–7.62 (m, 4H, Ar-H).
  • ESI-MS : m/z 341.23 [M+H]⁺, confirming molecular weight.
  • HPLC Purity : >98% (C18 column, acetonitrile-water gradient).

Recrystallization Solvent Systems

Solvent Combination Purity Improvement Yield Loss
THF-Hexane 95% → 98% 8–10%
Methanol-Water 90% → 97% 5–7%

Data from demonstrate that THF-hexane mixtures offer superior purity but require careful temperature control to minimize yield losses.

Scientific Research Applications

Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the thiazole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key analogs, their substituents, and biological activities:

Compound Name Substituent at 2-Position Biological Activity Key Reference
Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 4-Bromophenylamino Inferred: Potential enzyme inhibition -
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino Antidiabetic (reduces blood glucose in NIDDM models)
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (TEI-6720) 4-Hydroxyphenyl Xanthine oxidase inhibitor (treats hyperuricemia)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Trifluoromethylphenyl Inferred: Enhanced metabolic stability
Ethyl 2-{(2-(1,3-benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate (cpd_W) Benzoxazolylthio-butanoylamino IRES inhibitor (blocks cancer cell translation)

Structure-Activity Relationship (SAR) Analysis

BAC demonstrated significant antidiabetic activity, suggesting EWGs at the 2-position are favorable for metabolic disorders . Trifluoromethyl groups () combine steric bulk with strong electron-withdrawing effects, often improving metabolic stability and bioavailability in drug design .

Hydrogen-Bonding Groups :

  • The 4-hydroxyphenyl group in TEI-6720 facilitates hydrogen bonding with xanthine oxidase, critical for its uric acid-lowering activity .

Bulkier Substituents: Benzoxazolylthio-butanoylamino (cpd_W) introduces steric bulk and sulfur-mediated interactions, enabling selective inhibition of IRES-dependent translation in cancer cells .

Crystallographic and Computational Insights

  • Thiazole derivatives (e.g., ) are frequently analyzed using X-ray crystallography (SHELX software ) and density functional theory (DFT) to optimize molecular geometry and intermolecular interactions .
  • The ethyl ester in the target compound likely enhances solubility, a feature shared with analogs like cpd_W .

Biological Activity

Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromophenyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12BrN2O2S\text{C}_12\text{H}_{12}\text{BrN}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring system is known to facilitate binding to enzymes and receptors involved in critical biological pathways, including those related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Antitumor Activity

A study investigating the cytotoxic effects of thiazole derivatives on cancer cell lines revealed that compounds with similar structures exhibited significant antiproliferative effects. For instance, compounds with a thiazole moiety demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines . The presence of electron-donating groups like methyl at specific positions on the phenyl ring was found to enhance activity.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
This compoundTBDTBD

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

In a recent investigation, thiazole derivatives demonstrated comparable antimicrobial activity to standard antibiotics like norfloxacin. The study reported that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
Compound C3.12Staphylococcus aureus
Compound D12.5Escherichia coli
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole scaffold significantly influence biological activity. The presence of halogen substituents (like bromine) and electron-donating groups (like methyl) are crucial for enhancing anticancer and antimicrobial properties .

Q & A

Q. Basic

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., prostate, breast) at concentrations 1–100 μM, with IC50_{50} determination .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify molecular targets.
  • Metabolic studies : Glucose-lowering activity in streptozotocin-induced diabetic models, measuring blood glucose levels post-administration .

How can conflicting bioactivity data between studies be resolved?

Q. Advanced

  • Dose-response re-evaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false negatives/positives.
  • Structural analogs comparison : Compare with derivatives (e.g., 4-fluorophenyl or chlorophenyl variants) to isolate substituent-specific effects .
  • Assay standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) and replicate under identical conditions .

What strategies resolve crystallographic disorder in the thiazole ring?

Q. Advanced

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model rotational or translational disorder .
  • Conformational analysis : Apply Cremer-Pople puckering parameters to quantify ring deviations and refine using restraints .
  • Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .

How can structure-activity relationships (SAR) be optimized for anticancer activity?

Q. Advanced

  • Substituent variation : Test bromophenyl vs. smaller halogens (e.g., F, Cl) to balance steric effects and lipophilicity .
  • Ester hydrolysis : Evaluate carboxylic acid derivatives for improved solubility and target binding.
  • Pharmacophore modeling : Map electrostatic/hydrophobic interactions using docking studies (e.g., AutoDock Vina) .

How are synthesis-derived impurities identified and controlled?

Q. Advanced

  • HPLC-MS profiling : Monitor reaction intermediates and byproducts (e.g., ethyl ester hydrolysis products) .
  • Recrystallization optimization : Use solvent mixtures (e.g., ethanol/water) to isolate pure product from isobutoxyphenyl or cyanophenyl impurities .
  • Stability studies : Accelerated degradation under heat/light to identify degradation pathways .

What computational methods predict conformational flexibility of the thiazole ring?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model puckering and torsional barriers .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on ring dynamics over 100-ns trajectories.
  • QTAIM analysis : Characterize intramolecular interactions (e.g., S···N noncovalent contacts) .

What is the proposed mechanism of action in breast cancer models?

Q. Advanced

  • IRES inhibition : Disrupt internal ribosome entry site (IRES)-mediated translation of oncogenic mRNAs (e.g., IGF1R), validated via bicistronic reporter assays .
  • Apoptosis induction : Measure caspase-3/7 activation and PARP cleavage in T47D cells post-treatment .
  • Synergy studies : Combine with chemotherapeutics (e.g., paclitaxel) to assess combinatorial index (CI) .

How does the 4-bromophenyl group influence target interaction?

Q. Advanced

  • Halogen bonding : The Br atom engages with electron-rich residues (e.g., histidine or asparagine) in target proteins, confirmed by X-ray co-crystallography .
  • Lipophilic enhancement : Bromine increases logP, improving membrane permeability (measured via PAMPA assays) .
  • Steric effects : Compare activity with smaller substituents (e.g., F) to quantify steric tolerance in binding pockets .

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